molecular formula C7H6N2O B2628035 4-Amino-2-hydroxybenzonitrile CAS No. 67608-58-6

4-Amino-2-hydroxybenzonitrile

Cat. No. B2628035
CAS RN: 67608-58-6
M. Wt: 134.138
InChI Key: JSZNEHKRXXALJZ-UHFFFAOYSA-N
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Description

“4-Amino-2-hydroxybenzonitrile” is an organic compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 and is typically stored in a dark place under an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-hydroxybenzonitrile” can be represented by the InChI code: 1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2 . The compound belongs to a centrosymmetric space group P2 1/ c in a monoclinic crystal system .


Physical And Chemical Properties Analysis

“4-Amino-2-hydroxybenzonitrile” is a solid at room temperature . It has a density of 1.33 g/cm3 . The boiling point is predicted to be 376.2ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Application in Enzyme Modification

4-Hydroxybenzonitrile, a related compound to 4-Amino-2-hydroxybenzonitrile, has been utilized in the synthesis of a bifunctional amidination reagent. This reagent has shown potential in modifying enzymes without significantly reducing their activities, as observed in enzymes like lactate dehydrogenase, alkaline phosphatase, and tryptophan synthase (Müller & Pfleiderer, 1978).

Role in Cancer Research

A study on a family of compounds, including 4-aminobenzonitrile, demonstrated significant cytotoxicity in breast and colorectal cancer-derived cell lines. This indicates a potential role of 4-aminobenzonitrile derivatives in cancer research and treatment, particularly in cases like triple-negative breast cancer and colorectal cancer (Pilon et al., 2020).

Applications in Neuroscience

In neuroscience, 4-aminobenzonitrile derivatives have been employed as potent agonists for serotonin receptors. An example is the 25CN-NBOH compound, which has been extensively used in various in vivo and in vitro studies to explore serotonin 2A receptor signaling (Kristensen et al., 2021).

Herbicide Resistance in Agriculture

In agricultural sciences, 4-hydroxybenzonitrile, a structurally similar compound, has been used in the development of herbicide resistance. By introducing a specific detoxification gene into plants, resistance to the herbicide bromoxynil was achieved, showcasing an innovative approach in crop protection (Stalker et al., 1988).

Vibrational Spectra and Molecular Structure Studies

4-Hydroxybenzonitrile, closely related to 4-Amino-2-hydroxybenzonitrile, has been studied for its vibrational spectra and molecular structure. These studies are crucial in understanding the physical and chemical properties of such compounds, which can inform their applications in various scientific fields (Binev, 2001).

Safety And Hazards

“4-Amino-2-hydroxybenzonitrile” is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

4-amino-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZNEHKRXXALJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-hydroxybenzonitrile

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-4-nitrobenzonitrile (3.98 g, 24.25 mmol) in tetrahydrofuran (17 mL) were added methanol (70 mL) and 10% palladium-carbon (460 mg), and the mixture was stirred at room temperature for 14 hr under a hydrogen atmosphere (2.5 atm). The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (3.16 g, 97%) as a brown oil. This was used for the next reaction without further purification.
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
460 mg
Type
catalyst
Reaction Step One
Yield
97%

Citations

For This Compound
3
Citations
RJ Bergeron, JB Dionis, MJ Ingeno - The Journal of Organic …, 1987 - ACS Publications
The synthesis of parabactin azide, the first catecholamide siderophore photoaffinity label, is described. Its preparation is predicated on the generation of ethyl 4-azido-2-…
Number of citations: 22 pubs.acs.org
X Liang, P Wu, Q Yang, Y Xie, C He, L Yin, Z Yin… - European Journal of …, 2021 - Elsevier
A high incidence of cancer has given rise to the development of more anti-tumor drugs. From 2015 to 2020, fifty-six new small-molecule anticancer drugs, divided into ten categories …
Number of citations: 30 www.sciencedirect.com
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com

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